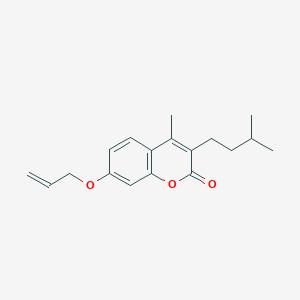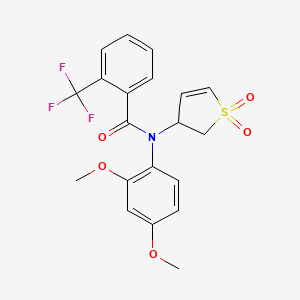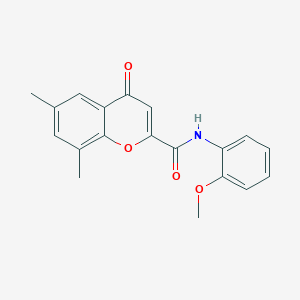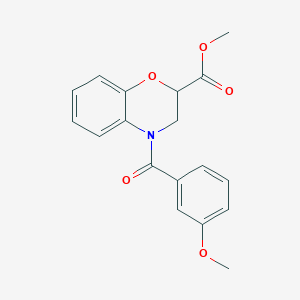
4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 3-methylbutyl bromide.
Alkylation Reaction: The 4-methyl-2H-chromen-2-one undergoes an alkylation reaction with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to form 4-methyl-3-(3-methylbutyl)-2H-chromen-2-one.
Etherification: The resulting compound is then subjected to an etherification reaction with prop-2-en-1-ol in the presence of an acid catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2H-chromen-2-one: A precursor in the synthesis of the target compound.
3-methylbutyl-2H-chromen-2-one: A related compound with similar structural features.
7-(prop-2-en-1-yloxy)-2H-chromen-2-one: Another related compound with similar functional groups.
Uniqueness
4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-methyl-3-(3-methylbutyl)-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C18H22O3/c1-5-10-20-14-7-9-15-13(4)16(8-6-12(2)3)18(19)21-17(15)11-14/h5,7,9,11-12H,1,6,8,10H2,2-4H3 |
InChI Key |
WMJPZSGKJNVMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11412931.png)


![1-(2-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11412948.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B11412951.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11412953.png)
![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11412971.png)


![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412989.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413012.png)
![5-benzyl-6-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11413016.png)

![3-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413023.png)
